n,n'-Methylenebis[n-(hydroxymethyl)acrylamide] n,n'-Methylenebis[n-(hydroxymethyl)acrylamide]
Brand Name: Vulcanchem
CAS No.: 28711-05-9
VCID: VC18397837
InChI: InChI=1S/C9H14N2O4/c1-3-8(14)10(6-12)5-11(7-13)9(15)4-2/h3-4,12-13H,1-2,5-7H2
SMILES:
Molecular Formula: C9H14N2O4
Molecular Weight: 214.22 g/mol

n,n'-Methylenebis[n-(hydroxymethyl)acrylamide]

CAS No.: 28711-05-9

Cat. No.: VC18397837

Molecular Formula: C9H14N2O4

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

n,n'-Methylenebis[n-(hydroxymethyl)acrylamide] - 28711-05-9

Specification

CAS No. 28711-05-9
Molecular Formula C9H14N2O4
Molecular Weight 214.22 g/mol
IUPAC Name N-(hydroxymethyl)-N-[[hydroxymethyl(prop-2-enoyl)amino]methyl]prop-2-enamide
Standard InChI InChI=1S/C9H14N2O4/c1-3-8(14)10(6-12)5-11(7-13)9(15)4-2/h3-4,12-13H,1-2,5-7H2
Standard InChI Key ZGRZYEIIQUWUFZ-UHFFFAOYSA-N
Canonical SMILES C=CC(=O)N(CN(CO)C(=O)C=C)CO

Introduction

Chemical Identity and Structural Features

N,N'-Methylenebis[N-(hydroxymethyl)acrylamide] is a bifunctional monomer with the molecular formula C9H14N2O4\text{C}_9\text{H}_{14}\text{N}_2\text{O}_4 and a molar mass of 214.22 g/mol. Structurally, it consists of two acrylamide units linked by a methylene bridge, each bearing a hydroxymethyl (-CH2_2OH) substituent on the amide nitrogen (Figure 1). This modification significantly alters its reactivity compared to MBAA, enabling participation in nucleophilic addition and condensation reactions .

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC NameN,N′-Methylenedi[N-(hydroxymethyl)prop-2-enamide]
Molecular FormulaC9H14N2O4\text{C}_9\text{H}_{14}\text{N}_2\text{O}_4Calculated
Related CAS (MBAA)110-26-9
Functional GroupsAcrylamide, hydroxymethyl

Synthesis and Manufacturing

Reaction Pathway

The synthesis involves a two-step process starting from MBAA:

  • Hydroxymethylation: MBAA reacts with formaldehyde under basic conditions (pH 8–10) to introduce hydroxymethyl groups at the amide nitrogens .

    MBAA+2CH2ON,N′-Methylenebis[N-(hydroxymethyl)acrylamide]+H2O\text{MBAA} + 2\text{CH}_2\text{O} \rightarrow \text{N,N′-Methylenebis[N-(hydroxymethyl)acrylamide]} + \text{H}_2\text{O}

    Yields are optimized using catalysts such as sodium hydroxide or amine buffers .

Catalytic Innovations

A 2017 study demonstrated that Cu(II) carboxylate complexes enhance reaction efficiency, achieving yields up to 95% under reflux conditions . Comparative data for catalysts are summarized below:

Table 2: Catalyst Performance in Hydroxymethylation

Catalyst SystemYield (%)Temperature (°C)Reference
Cu(II) acetate + HCl52100
Cu(II) carboxylate9580
NaHSO4_460100

Physicochemical Properties

Thermal Stability

The hydroxymethyl groups reduce thermal stability compared to MBAA. While MBAA melts at 181–182°C , the derivative decomposes above 200°C, as observed in thermogravimetric analyses (TGA) .

Solubility

The compound exhibits high solubility in polar solvents (e.g., water, DMF) due to hydrogen bonding from hydroxymethyl groups. In contrast, MBAA is sparingly soluble in cold water .

Reactions and Chemical Behavior

Nucleophilic Additions

The hydroxymethyl groups enable reactions with nucleophiles (e.g., alcohols, amines), forming ether or amine linkages. For example:

R-OH+HOCH2-MBAAR-O-CH2-MBAA+H2O\text{R-OH} + \text{HOCH}_2\text{-MBAA} \rightarrow \text{R-O-CH}_2\text{-MBAA} + \text{H}_2\text{O}

This property is exploited in synthesizing hydrophilic polymer networks .

Crosslinking in Radical Polymerizations

As a tetrafunctional monomer, it participates in radical copolymerizations with acrylamide or acrylonitrile, producing hypercrosslinked gels. Crosslink density (ρ\rho) is governed by monomer concentration:

ρ=[Crosslinker][Monomer]+[Crosslinker]\rho = \frac{[\text{Crosslinker}]}{[\text{Monomer}] + [\text{Crosslinker}]}

Higher ρ\rho values correlate with reduced gel swelling ratios .

Applications in Industry and Research

Advanced Polymer Gels

Used in:

  • Electrophoresis: Enhances gel rigidity for protein separation (SDS-PAGE) .

  • Drug Delivery: pH-responsive hydrogels for controlled release .

Table 3: Industrial Applications

SectorUse CaseBenefit
BiotechnologyChromatography resinsHigh binding capacity
AgricultureSuperabsorbent polymersWater retention
Medical DevicesWound dressingsBiocompatibility

Biochemical Research

In tauopathy studies, it models protein aggregation by crosslinking insoluble Tau fibrils .

Recent Research and Developments

Green Synthesis Methods

Recent efforts focus on replacing formaldehyde with less toxic aldehydes (e.g., glyoxylic acid) to reduce environmental impact .

Biomedical Engineering

Functionalized derivatives are being tested as scaffolds for 3D bioprinting, leveraging their tunable mechanical properties .

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